molecular formula C11H25NO2 B097086 1,1-Dibutoxytrimethylamine CAS No. 18503-90-7

1,1-Dibutoxytrimethylamine

Cat. No. B097086
CAS RN: 18503-90-7
M. Wt: 203.32 g/mol
InChI Key: GSFFXKGTGPMVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibutoxytrimethylamine, also known as N,N-Dimethylformamide dibutyl acetal, is a chemical compound with the molecular formula C11H25NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,1-Dibutoxytrimethylamine has been reported by Meerwin and coworkers by the reaction of N,N-Dimethylformamide diethyl acetal with butanol . More details about the synthesis process can be found in the relevant literature .


Molecular Structure Analysis

The molecular structure of 1,1-Dibutoxytrimethylamine is represented by the InChI string InChI=1S/C11H25NO2/c1-5-7-9-13-11 (12 (3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 . The compound has a molecular weight of 203.32 g/mol .


Physical And Chemical Properties Analysis

1,1-Dibutoxytrimethylamine has a boiling point of 93 °C at 12 mm Hg and a density of 0.853 g/mL at 20 °C . It is a clear liquid with a refractive index of 1.417 at 20 °C . The compound has a predicted pKa value of 5.22±0.50 .

Scientific Research Applications

Esterification of Fatty Acids

“1,1-Dibutoxytrimethylamine” is commonly used as a reagent for the esterification of fatty acids . This process is crucial in the production of biodiesel, cosmetics, and various other industrial products.

Synthesis of Dimethylformamide Dialkyl Acetals

This compound is a dimethylformamide dialkyl acetal . Its synthesis has been reported by Meerwin and coworkers by the reaction of N,N-Dimethylformamide diethyl acetal with butanol .

Quantification of Cocaine and its Primary Metabolite

“1,1-Dibutoxytrimethylamine” is a suitable reagent used for the simultaneous quantification of cocaine and its primary metabolite, benzoyl ecgonine, from a urine matrix by gas-chromatography . This application is particularly important in forensic science and drug testing.

Organic Building Blocks

“1,1-Dibutoxytrimethylamine” can serve as an organic building block in the synthesis of various organic compounds . It’s a versatile reagent that can be used in a wide range of chemical reactions.

Safety and Hazards

1,1-Dibutoxytrimethylamine is classified as a flammable liquid and vapor. It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,1-dibutoxy-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2/c1-5-7-9-13-11(12(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFFXKGTGPMVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(N(C)C)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171702
Record name 1,1-Dibutoxytrimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18503-90-7
Record name 1,1-Dibutoxy-N,N-dimethylmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18503-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dibutoxytrimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dibutoxytrimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dibutoxytrimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.